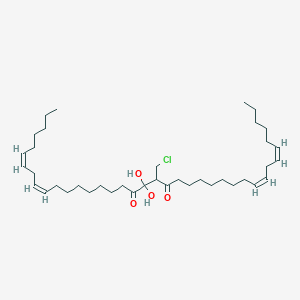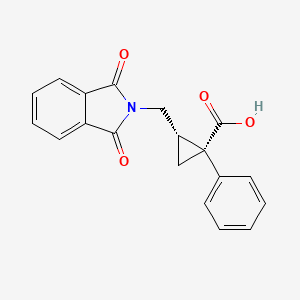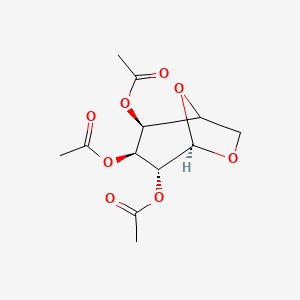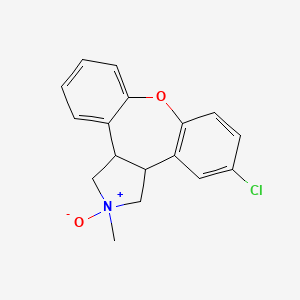![molecular formula C₂₀H₃₃N₃O₃ B1147041 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea CAS No. 391053-61-4](/img/no-structure.png)
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea exerts its pharmacological effects by inhibiting GSK-3, which is involved in various signaling pathways. GSK-3 regulates the activity of various transcription factors, including β-catenin, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes the accumulation of β-catenin, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes insulin secretion by activating the β-catenin signaling pathway. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes neuronal differentiation by activating the Wnt signaling pathway.
実験室実験の利点と制限
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for GSK-3, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea also has limitations. It has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. One area of research is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. Another area of research is to investigate the therapeutic potential of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on understanding the molecular mechanisms underlying the pharmacological effects of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, which can lead to the development of new therapeutic strategies.
合成法
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorophenylisocyanate with cyclohexylamine, followed by the reaction of the resulting product with tert-butyl 2-amino-3-hydroxypropionate. The final step involves the reaction of the resulting product with phenylisocyanate to yield N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.
科学的研究の応用
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been extensively studied for its therapeutic potential in various diseases. In cancer research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote neuronal differentiation and protect against neuronal damage.
特性
CAS番号 |
391053-61-4 |
|---|---|
分子式 |
C₂₀H₃₃N₃O₃ |
分子量 |
363.49 |
同義語 |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)


